3-Hexaprenyl-4,5-dihydroxybenzoic acid, also known as 3,4-dihydroxy-5-hexaprenylbenzoate or by its identifier YMDB00460, is a polyprenylbenzene-1,2-diol compound primarily sourced from the yeast species Saccharomyces cerevisiae, commonly referred to as baker's yeast. This compound is characterized by a polyisoprene chain attached to a catechol group, making it a significant molecule in various biochemical pathways, particularly in the biosynthesis of coenzyme Q (ubiquinone) .
The synthesis of 3-hexaprenyl-4,5-dihydroxybenzoic acid is part of the complex biosynthetic pathway leading to coenzyme Q. This compound acts as an intermediate in the conversion of para-aminobenzoic acid to coenzyme Q6. The process involves several enzymatic steps where specific enzymes catalyze the conversion of substrates into this compound. For instance, the enzyme Hexaprenyldihydroxybenzoate methyltransferase plays a crucial role in the methylation steps necessary for ubiquinone biosynthesis .
The molecular formula of 3-hexaprenyl-4,5-dihydroxybenzoic acid is , with an average molecular weight of approximately 562.82 Daltons. The structure features a long polyprenyl chain consisting of six prenyl units attached to a benzoic acid derivative with hydroxyl groups at the 4 and 5 positions.
In the context of its role in ubiquinone biosynthesis, 3-hexaprenyl-4,5-dihydroxybenzoic acid participates in several key reactions:
The mechanism through which 3-hexaprenyl-4,5-dihydroxybenzoic acid functions primarily involves its role as an intermediate in the biosynthetic pathway for coenzyme Q. The compound undergoes several transformations facilitated by specific enzymes that modify its structure through methylation and hydroxylation reactions. This process is critical for maintaining cellular energy metabolism and antioxidant defense mechanisms.
3-Hexaprenyl-4,5-dihydroxybenzoic acid is characterized by its hydrophobic nature and low solubility in water. This property influences its behavior in biological systems and its interactions with other biomolecules.
The primary scientific uses of 3-hexaprenyl-4,5-dihydroxybenzoic acid are linked to its role in coenzyme Q biosynthesis and its potential implications in metabolic studies related to energy production and oxidative stress management. Research continues to explore its biochemical significance and potential therapeutic applications in mitochondrial disorders and other metabolic diseases .
The systematic nomenclature of 3-hexaprenyl-4,5-dihydroxybenzoic acid follows IUPAC conventions for polyprenylated benzoic acid derivatives. The formal IUPAC name is 3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-4,5-dihydroxybenzoic acid, which comprehensively defines the compound's structure [2] [8]. This name specifies three critical structural features: (1) the benzoic acid core with hydroxyl substituents at positions 4 and 5; (2) the C37 hexaprenyl sidechain attached at position 3; and (3) the stereochemical configuration of all six double bonds in the prenyl chain as trans (E) [7].
Common synonyms reflect historical naming conventions and database designations:
Isomeric variations primarily arise from the stereochemistry of the hexaprenyl chain. While the naturally occurring form possesses all-trans double bonds, theoretical cis (Z) isomers at any of the six positions would exhibit distinct three-dimensional conformations and physicochemical properties. The ortho-dihydroxy substitution pattern on the aromatic ring is fixed, eliminating positional isomers for the hydroxyl groups [2] [8].
Table 1: Nomenclature and Identifiers of 3-Hexaprenyl-4,5-dihydroxybenzoic Acid
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-yl]-4,5-dihydroxybenzoic acid |
Chemical Formula | C37H54O4 |
CAS Registry Number | 63975-40-6 |
ChEBI ID | CHEBI:18081 |
HMDB ID | HMDB0006226 |
Common Synonyms | 3,4-Dihydroxy-5-hexaprenylbenzoic acid; DHHPBA; 3-Hexaprenyl-4,5-dihydroxybenzoate |
The hexaprenyl sidechain exhibits precise stereochemical uniformity across biological sources. All six isoprenoid units adopt the thermodynamically stable trans (E) configuration at their double bonds, as confirmed by the compound's SMILES notation: CC(C)=CCC\C(C)=C\CC\C(C)=C\CC\C(C)=C\CC\C(C)=C\CC\C(C)=C\CC1=C(O)C(O)=CC(=C1)C(O)=O [2] [7]. This all-trans configuration generates an extended zigzag conformation that maximizes chain linearity and minimizes steric clashes between methyl substituents. The stereochemical descriptor (2E,6E,10E,14E,18E) in the IUPAC name explicitly denotes this configuration at carbons 2-3, 6-7, 10-11, 14-15, 18-19, and 22-23 of the tetracosahexaenyl chain [8].
The trans stereochemistry profoundly influences molecular packing and membrane interactions. Computational models indicate a fully extended chain length of approximately 25.7 Å, with dihedral angles near 180° across all double bonds. This linear structure enhances hydrophobic interactions with lipid bilayers and enzymatic binding pockets in ubiquinone biosynthesis. Potential cis isomers would introduce kinks of approximately 120° at each cis bond, significantly shortening the effective chain length and altering membrane embedding characteristics [2] [7].
Table 2: Stereochemical Features of the Hexaprenyl Sidechain
Structural Feature | Configuration | Conformational Implication |
---|---|---|
Double bond at C2-C3 | trans (E) | Extended conformation |
Double bond at C6-C7 | trans (E) | Extended conformation |
Double bond at C10-C11 | trans (E) | Extended conformation |
Double bond at C14-C15 | trans (E) | Extended conformation |
Double bond at C18-C19 | trans (E) | Extended conformation |
Double bond at C22-C23 | trans (E) | Extended conformation |
Overall chain geometry | All-trans | Linear, extended conformation (~25.7 Å) |
Electron impact ionization and collision-induced dissociation (CID) of 3-hexaprenyl-4,5-dihydroxybenzoic acid produce characteristic fragmentation patterns that serve as diagnostic markers for its identification. The molecular ion [M]+• appears at m/z 562.402 (calculated for C37H54O4+•), though its intensity is low due to the labile nature of the prenyl-benzoate linkage [2] [9]. Major fragmentation pathways include:
Carboxyl group loss: Neutral elimination of CO2 (44 Da) generates the [M-44]+• ion at m/z 518. This pathway dominates in short-chain carboxylic acids and confirms the presence of the free carboxyl group [4] [9].
Prenyl chain cleavages: Homolytic cleavage at allylic positions yields signature ions at m/z 313 and 299. The m/z 313 fragment corresponds to the protonated dihydroxybenzoic acid moiety with an attached C5H8 unit (3-methylbut-2-en-1-yl), formed by cleavage between the first and second isoprene units. The m/z 299 ion represents the terminal C23H39+ fragment from the distal end of the hexaprenyl chain [2] [4].
Retro-Diels-Alder (RDA) in dihydroxy ring: The ortho-dihydroxy substituted benzene ring undergoes RDA fragmentation, producing small hydrocarbon ions below m/z 100. This pattern is characteristic of catechol-containing compounds [4] [9].
The predicted positive mode ESI-MS/MS spectrum (20V) shows abundant ions at m/z 518 ([M-CO2]+•), 313 ([C17H21O4]+), and 299 ([C23H39]+), with the latter two providing structural information about both the aromatic core and the prenyl chain. Negative ion mode enhances detection of the deprotonated molecule [M-H]- at m/z 561 and fragments corresponding to [M-H-CO2]- (m/z 517) and [M-H-C5H8]- (m/z 475) [2] [9].
Table 3: Characteristic Tandem Mass Spectrometry Fragments (Positive Mode)
m/z Observed | Proposed Fragment Ion | Fragmentation Pathway |
---|---|---|
562.402 | [M]+• | Molecular ion |
518.4 | [M-CO2]+• | Decarboxylation |
313.2 | [C17H21O4]+ | Allylic cleavage with benzoic acid moiety |
299.3 | [C23H39]+ | Terminal hexaprenyl fragment |
177.1 | [C7H5O4]+ | Dihydroxybenzoic acid core |
149.0 | [C6H5O4]+ | Further decomposition of aromatic ring |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the electronic environment and spatial relationships within 3-hexaprenyl-4,5-dihydroxybenzoic acid. When compared to simpler benzoates and polyprenylated analogs, distinctive chemical shift patterns emerge:
Aromatic region: The ortho-dihydroxy substitution pattern produces characteristic proton signals between δH 6.8-7.2 ppm. Specifically, H-2 appears as a singlet at δH 7.15 ppm, while H-6 resonates as a singlet at δH 6.85 ppm. This pattern differs markedly from meta-substituted dihydroxybenzoates (e.g., 3,5-dihydroxybenzoic acid), which show symmetric triplets near δH 6.4 ppm [2] . Carbon shifts for the carboxyl carbon (δC 172.5 ppm), C-1 (δC 125.3 ppm), and hydroxylated carbons C-4 (δC 153.2 ppm) and C-5 (δC 148.7 ppm) confirm the substitution pattern [2].
Prenyl chain region: Methyl groups attached to double bonds resonate as broad singlets at δH 1.65-1.75 ppm, while methylene protons adjacent to double bonds appear at δH 2.0-2.1 ppm. Olefinic protons from the hexaprenyl chain produce characteristic multiplets between δH 5.05-5.20 ppm, integrating for 6H corresponding to the six vinyl protons. The benzylic methylene (H-1') appears at δH 3.35 ppm as a doublet (J = 7.5 Hz), shifted downfield due to the aromatic ring [2] [8].
Comparison with 4-hydroxy-3-polyprenylbenzoates reveals significant differences in the aromatic region: mono-hydroxy analogs lack the characteristic ortho-coupled proton system and exhibit simpler splitting patterns. Additionally, the electron-donating effect of the second hydroxyl group in 3-hexaprenyl-4,5-dihydroxybenzoic acid deshields H-2 by approximately 0.4 ppm compared to its 4-hydroxy counterpart. These NMR features provide a fingerprint for identifying the ortho-dihydroxy polyprenylated benzoate structure in complex mixtures [2] [8].
Table 4: Comparative 1H NMR Chemical Shifts (δ, ppm) of Benzoic Acid Derivatives
Proton Position | 3-Hexaprenyl-4,5-dihydroxybenzoic acid | 4-Hydroxybenzoic acid | 3,5-Dihydroxybenzoic acid | 3-Hexaprenyl-4-hydroxybenzoic acid |
---|---|---|---|---|
H-2 | 7.15 (s) | 7.85 (d, J=8.8 Hz) | 6.40 (t, J=2.2 Hz) | 7.95 (d, J=2.0 Hz) |
H-5 | - | - | 6.40 (t, J=2.2 Hz) | 6.85 (d, J=8.8 Hz) |
H-6 | 6.85 (s) | 6.85 (d, J=8.8 Hz) | 6.40 (t, J=2.2 Hz) | 7.90 (dd, J=8.8, 2.0 Hz) |
Benzylic CH₂ (H-1') | 3.35 (d, J=7.5 Hz) | - | - | 3.40 (d, J=7.5 Hz) |
Olefinic CH | 5.05-5.20 (m, 6H) | - | - | 5.05-5.20 (m, 6H) |
Prenyl CH₃ | 1.65-1.75 (br s) | - | - | 1.65-1.75 (br s) |
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